molecular formula C25H47BF3N3O B8204845 Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate

Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate

Cat. No.: B8204845
M. Wt: 473.5 g/mol
InChI Key: DULRISMTNKHFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate typically involves the reaction of 2-morpholino-4-pyridine with tetrabutylammonium trifluoroborate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as in laboratory settings but on a larger scale. Industrial production would involve optimized reaction conditions to maximize yield and purity, along with stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.

Scientific Research Applications

Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium 2-morpholino-4-pyridineborate
  • Tetrabutylammonium 2-morpholino-4-pyridinefluoroborate

Uniqueness

Tetrabutylammonium 2-morpholino-4 pyridinetrifluoroborate is unique due to its specific trifluoroborate group, which imparts distinct chemical properties. This makes it particularly useful in certain types of chemical reactions and research applications.

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(2-morpholin-4-ylpyridin-4-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C9H11BF3N2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h5-16H2,1-4H3;1-2,7H,3-6H2/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULRISMTNKHFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NC=C1)N2CCOCC2)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47BF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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